molecular formula C13H11ClN4OS B2700982 3-[(4-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 877640-03-4

3-[(4-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No. B2700982
CAS RN: 877640-03-4
M. Wt: 306.77
InChI Key: IFLGTBRTDCETLP-UHFFFAOYSA-N
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Description

The compound “3-[(4-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one” is a heterocyclic compound . It belongs to the class of triazolopyrimidines, which are known for their wide range of pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The molecular structure of similar compounds is characterized by 1H NMR, 13C NMR, FTIR, MS, elemental analysis, and X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include condensation reactions and cycloaddition with dipolarophiles .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for “3-[(4-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one” is not mentioned in the sources, triazole compounds are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Future Directions

Triazolopyrimidines have attracted growing interest due to their important pharmacological activities . Future research may focus on developing new and efficient methodologies for accessing new 1,2,4-triazole-containing compounds .

properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4OS/c1-8-6-11(19)15-12-16-17-13(18(8)12)20-7-9-2-4-10(14)5-3-9/h2-6H,7H2,1H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLGTBRTDCETLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=NN=C(N12)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

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